4-Acryloylmorpholine is an organic compound with the molecular formula and a molecular weight of 141.17 g/mol. It is classified as a morpholine derivative, featuring an acryloyl group attached to the nitrogen atom of the morpholine ring. This compound appears as a clear, colorless liquid at room temperature, with a melting point of approximately -35 °C and a density of 1.122 g/mL at 25 °C . The compound is soluble in various organic solvents such as chloroform, acetone, and alcohol, but has limited solubility in water .
ACMO is considered a mild skin irritant and may cause eye irritation upon contact. It is recommended to handle ACMO with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Several synthesis methods for 4-acryloylmorpholine have been documented:
4-Acryloylmorpholine finds applications across multiple industries:
Studies on the interactions involving 4-acryloylmorpholine primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in conjugate additions and reductions makes it valuable for synthesizing complex organic molecules. Furthermore, spectroscopic studies have provided insights into its molecular structure and reactivity patterns, aiding in understanding how it interacts with various reagents .
Several compounds share structural similarities with 4-acryloylmorpholine, which can be compared based on their functional groups and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Acryloylmorpholine | C7H11NO2 | Similar structure; used in similar applications |
4-Acrylamido-1-methylpiperidine | C9H14N2O2 | Contains an amido group; used in polymer chemistry |
N-(1-Adamantyl)acrylamide | C13H17NO | Unique adamantyl group; used in drug design |
6-Acrylamido-β-cyclodextrin | C20H33N1O7 | Combines cyclodextrin structure; enhances solubility |
N-(2-Hydroxyethyl)acrylamide | C6H11NO2 | Hydroxyethyl group enhances hydrophilicity |
The uniqueness of 4-acryloylmorpholine lies in its morpholine ring structure combined with the acryloyl group, providing specific reactivity patterns not found in other similar compounds. This characteristic allows it to be particularly effective in applications requiring both adhesion properties and polymerization capabilities .
Corrosive;Irritant;Health Hazard